REACTION_CXSMILES
|
[H-].[Na+].C[C:4](P(OC)(O)=O)([C:6]([O-:8])=[O:7])[CH3:5].[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([OH:28])[CH2:26][CH2:25][C:24](=O)[CH2:23][CH2:22]2)=[CH:17][CH:16]=1.[CH3:29]O>>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([C:21]23[O:28][C:5]([CH2:4][C:6]([O:8][CH3:29])=[O:7])([CH2:25][CH2:26]2)[CH2:23][CH2:22]3)=[CH:19][CH:20]=1.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([OH:28])[CH2:26][CH2:25][C:24](=[CH:4][C:6]([O:8][CH3:29])=[O:7])[CH2:23][CH2:22]2)=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1(CCC(CC1)=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was let stir at rt for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was let stir at rt for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 530 mg of a crude opaque oil
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by column chromatography (25 g silica gel, 0-60% EtOAc:Hept, monitor 230 nm)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C12CCC(CC1)(O2)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 mg | |
YIELD: PERCENTYIELD | 12% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1(CCC(CC1)=CC(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 275 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].C[C:4](P(OC)(O)=O)([C:6]([O-:8])=[O:7])[CH3:5].[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([OH:28])[CH2:26][CH2:25][C:24](=O)[CH2:23][CH2:22]2)=[CH:17][CH:16]=1.[CH3:29]O>>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([C:21]23[O:28][C:5]([CH2:4][C:6]([O:8][CH3:29])=[O:7])([CH2:25][CH2:26]2)[CH2:23][CH2:22]3)=[CH:19][CH:20]=1.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([OH:28])[CH2:26][CH2:25][C:24](=[CH:4][C:6]([O:8][CH3:29])=[O:7])[CH2:23][CH2:22]2)=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1(CCC(CC1)=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was let stir at rt for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was let stir at rt for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 530 mg of a crude opaque oil
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by column chromatography (25 g silica gel, 0-60% EtOAc:Hept, monitor 230 nm)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C12CCC(CC1)(O2)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 mg | |
YIELD: PERCENTYIELD | 12% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1(CCC(CC1)=CC(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 275 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |